1-Deoxy-L-altronojirimycin, hydrochloride

Description

Contextualization of 1-Deoxy-L-altronojirimycin, hydrochloride within the Iminosugar Class of Compounds

Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen atom of a sugar ring is replaced by a nitrogen atom. This structural alteration confers a positive charge at physiological pH, enabling them to bind to the active sites of glycosidases and inhibit their function. These enzymes are responsible for the cleavage of glycosidic bonds in carbohydrates and glycoconjugates, processes that are fundamental to digestion, glycoprotein (B1211001) processing, and lysosomal catabolism.

This compound belongs to the polyhydroxylated piperidine (B6355638) subclass of iminosugars. Its structure is analogous to the L-altro configuration of a monosaccharide. The "1-deoxy" prefix indicates the absence of a hydroxyl group at the anomeric carbon, a common feature among many potent glycosidase inhibitors. The hydrochloride salt form enhances its stability and water solubility, facilitating its use in research settings. The L-configuration of this iminosugar is a key determinant of its specific inhibitory profile against various glycosidases.

Historical Development of Research on this compound

The journey of iminosugar research began with the discovery of naturally occurring compounds like nojirimycin (B1679825) from Streptomyces species in the 1960s. nih.gov This discovery sparked interest in synthesizing and characterizing analogs with modified structures and biological activities. The development of synthetic strategies to access different stereoisomers of deoxynojirimycin, including the L-isomers, has been a significant focus of organic chemists.

The synthesis of various deoxynojirimycin isomers, including those with the altro-configuration, has been achieved through various chemical routes, often starting from readily available carbohydrate precursors. organic-chemistry.org For instance, a pair of closely related syntheses has been developed to produce polyhydroxylated piperidines, including 1-deoxyaltronojirimycin, which have demonstrated notable glycosidase inhibition. organic-chemistry.org These synthetic advancements have been crucial for producing sufficient quantities of these compounds for biological evaluation and for establishing structure-activity relationships. The ability to synthesize specific stereoisomers like 1-Deoxy-L-altronojirimycin has allowed researchers to probe the stereo-specific requirements of enzyme active sites.

Current Research Significance and Future Trajectories for this compound

The current research significance of this compound lies primarily in its potent and selective inhibition of specific glycosidases. This property makes it a valuable chemical tool for studying the roles of these enzymes in cellular processes and a potential therapeutic agent for diseases associated with their dysfunction.

One of the most promising areas of research is its application as a pharmacological chaperone for lysosomal storage disorders (LSDs). researchgate.netnih.gov LSDs are a group of genetic disorders caused by deficiencies in specific lysosomal enzymes, leading to the accumulation of undigested substrates. researchgate.net For certain mutations, the resulting enzyme is synthesized but misfolds and is prematurely degraded. Pharmacological chaperones are small molecules that can bind to these misfolded enzymes, stabilize their conformation, and facilitate their proper trafficking to the lysosome, thereby restoring partial enzyme activity.

While much of the research on pharmacological chaperones has focused on D-iminosugars, there is growing interest in the therapeutic potential of L-iminosugars. acs.org Studies on N-substituted L-iminosugars have shown promise in the context of Sanfilippo Type B syndrome, another LSD. acs.org The unique stereochemistry of L-iminosugars like 1-Deoxy-L-altronojirimycin may offer different selectivity and efficacy profiles compared to their D-counterparts, opening up new avenues for the treatment of various LSDs.

Future research on this compound is likely to focus on several key areas. A deeper understanding of its inhibitory mechanism against a wider range of glycosidases will be crucial. This includes determining detailed kinetic parameters and co-crystal structures with target enzymes to elucidate the molecular basis of its inhibitory activity. The exploration of its potential as a pharmacological chaperone for a broader spectrum of LSDs and other protein misfolding diseases is a significant future trajectory. Furthermore, the synthesis of novel derivatives of 1-Deoxy-L-altronojirimycin could lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties, paving the way for the development of new therapeutic agents. nih.govunimib.it The continued investigation of L-iminosugars, in general, holds the promise of uncovering new biological activities and therapeutic applications. researchgate.netunimib.it

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14ClNO4 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

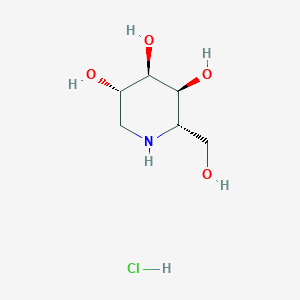

(2S,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4-,5-,6+;/m0./s1 |

InChI Key |

ZJIHMALTJRDNQI-VKYWDCQCSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@@H](N1)CO)O)O)O.Cl |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Deoxy L Altronojirimycin, Hydrochloride and Its Analogues

Total Synthesis Approaches to 1-Deoxy-L-altronojirimycin, hydrochloride

Total synthesis provides a means to access enantiomerically pure this compound, and its stereoisomers, allowing for detailed structure-activity relationship studies. Key strategies often involve the stereocontrolled introduction of multiple chiral centers.

Stereoselective Synthesis of this compound

Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in the target molecule. A notable approach starts from readily available and inexpensive starting materials, such as cis-2-butene-1,4-diol. This method utilizes Sharpless epoxidation and subsequent dihydroxylation to introduce the necessary stereocenters. The final ring closure to form the piperidine (B6355638) heterocycle is typically achieved under basic conditions. universityofgalway.ie

Another strategy employs a stereodivergent approach starting from a common chiral vinyl epoxy ester. The stereochemical outcome is controlled by the choice of chiral ligands in the asymmetric dihydroxylation step. For instance, using different Cinchona alkaloid-derived ligands, such as (DHQD)2AQN and (DHQ)2AQN, can selectively lead to either 1-deoxy-D-altronojirimycin or 1-deoxy-D-nojirimycin. scripps.edu The key steps in this synthesis involve the double diastereoselection in the asymmetric dihydroxylation and a regio- and stereospecific opening of the epoxide ring with an azide (B81097) nucleophile. scripps.edu

A synthesis of L-Deoxyaltronojirimycin has also been achieved starting from L-serine. This route involves the highly stereoselective nucleophilic addition to an amino aldehyde, followed by a Grubbs II catalyzed ring-closing metathesis to form a dihydropyridine (B1217469) intermediate. Subsequent stereoselective H-bond directed epoxidation and regioselective ring opening of the resulting oxiranyl alcohol furnishes the target compound. researchgate.net

| Starting Material | Key Reactions | Major Outcome |

| cis-2-butene-1,4-diol | Sharpless epoxidation, Dihydroxylation, Base-mediated ring closure | (+)-1-Deoxyaltronojirimycin universityofgalway.ie |

| Chiral vinyl epoxy ester | Asymmetric dihydroxylation (ligand-controlled), Epoxide opening with azide | Stereodivergent synthesis of 1-deoxy-D-altronojirimycin and 1-deoxy-D-nojirimycin scripps.edu |

| L-Serine | Nucleophilic addition, Ring-closing metathesis, H-bond directed epoxidation, Epoxide ring opening | L-Deoxyaltronojirimycin researchgate.net |

Asymmetric Synthesis Strategies for this compound

Asymmetric synthesis focuses on the preferential formation of one enantiomer or diastereomer over the other. Many of the stereoselective syntheses described above are also inherently asymmetric due to the use of chiral catalysts or starting materials.

For example, the use of Sharpless asymmetric dihydroxylation is a key step in several syntheses of 1-deoxynojirimycin (B1663644) isomers. This reaction allows for the enantioselective introduction of two adjacent hydroxyl groups, a crucial structural feature of these iminosugars. Similarly, proline-catalyzed asymmetric alpha-aminoxylation of aldehydes has been utilized to set the stereochemistry in the synthesis of deoxygalactonojirimycin and deoxyaltronojirimycin. nih.gov

A general methodology for the asymmetric synthesis of 1-deoxyiminosugars has been described, which utilizes regioselective asymmetric aminohydroxylation and diastereoselective dihydroxylation reactions to introduce all four stereocenters. A ring-closing metathesis reaction is then employed to construct the six-membered piperidine ring.

| Chiral Catalyst/Reagent | Key Transformation |

| Cinchona alkaloid derivatives (e.g., (DHQD)2AQN) | Asymmetric Dihydroxylation scripps.edu |

| Proline | Asymmetric alpha-aminoxylation nih.gov |

Chemoenzymatic and Enzymatic Synthesis Routes to this compound and Related Iminosugars

Chemoenzymatic and purely enzymatic methods offer attractive alternatives to traditional chemical synthesis, often providing high stereoselectivity under mild reaction conditions. nih.gov

Aldolases, for instance, are powerful tools for forming carbon-carbon bonds with stereocontrol. Fructose-1,6-bisphosphate aldolase (B8822740) can be used to synthesize azido-sugars, which are precursors to iminocyclitols. These azido-sugars can then be converted to the corresponding imines via hydrogenation under acidic conditions, which can be further reduced to the piperidine ring. scripps.edu The face selectivity of the reductive amination can be influenced by the choice of catalyst, with rhodium-alumina showing high selectivity in certain cases. scripps.edu

Transaminases are another class of enzymes utilized in iminosugar synthesis. They can be used in cascade reactions with aldolases to produce aminopolyols, which can then be cyclized to form the desired iminosugar scaffold. This approach has been used for the synthesis of various 2-amino-4-hydroxybutanoic acid derivatives. researchgate.net More recently, a one-step amination–cyclization cascade reaction has been developed for the synthesis of N-substituted iminosugars from iodo-pentoses and hexoses in aqueous media. acs.org This method allows for the stereoselective conversion of readily available starting materials into iminosugars in high yields. acs.org

| Enzyme Class | Key Transformation | Substrate Example | Product Example |

| Aldolase | Carbon-carbon bond formation | Azido-sugars | Iminocyclitol precursors scripps.edu |

| Transaminase | Amination | Keto-sugars | Amino-sugars researchgate.net |

Preparation and Diversification of this compound Derivatives

The synthesis of derivatives of this compound, is crucial for exploring structure-activity relationships and developing compounds with improved pharmacological profiles.

Synthesis of N-substituted Analogues of this compound

N-alkylation of the piperidine nitrogen is a common modification. This can be achieved by reacting 1-deoxynojirimycin with appropriate alkylating agents. For example, N-(3'-iodo-2'-propenyl)-1-deoxy-nojirimycin and N-(3'-iodo-benzyl)-1-deoxy-nojirimycin have been synthesized for use as molecular probes. semanticscholar.org A series of N-alkylated deoxynojirimycin derivatives with terminal tertiary amines have also been prepared to investigate their glucosidase inhibition and anticancer activities. semanticscholar.org

Reductive amination is another widely used method for N-alkylation. This typically involves reacting the parent iminosugar with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride. This method has been employed to generate a series of N-alkylated compounds with varying chain lengths.

| N-Substituent | Synthetic Method |

| N-Alkyl chains of various lengths | Reductive amination with aldehydes semanticscholar.org |

| N-(3'-iodo-2'-propenyl) | Alkylation with an appropriate alkylating agent semanticscholar.org |

| N-(3'-iodo-benzyl) | Alkylation with an appropriate alkylating agent semanticscholar.org |

Modifications at Hydroxyl Groups of this compound Analogues

Selective modification of the hydroxyl groups of 1-deoxynojirimycin analogues allows for the fine-tuning of their biological activity. This often requires the use of protecting groups to differentiate between the various hydroxyls.

A study on the substitution of protecting groups in 1-deoxynojirimycin involved the alkylation of the 2- and 3-hydroxyl groups of N-benzyloxycarbonyl-1,5-dideoxy-1,5-imino-4,6-O-isopropylidene-D-glucitol. nih.gov Regioselective benzoylation and alkylation of this protected intermediate were achieved using a TBAB-NaOH catalytic system, demonstrating that the electrophile plays a significant role in determining the product distribution. nih.gov The development of selective protection and deprotection strategies is key to accessing specific hydroxyl-modified derivatives. universityofgalway.ie

Development of Novel Heterocyclic Derivatives based on the 1-Deoxy-L-altronojirimycin Skeleton

The development of novel heterocyclic derivatives based on the 1-Deoxy-L-altronojirimycin skeleton represents a significant area of research in medicinal chemistry. The core structure of 1-Deoxy-L-altronojirimycin, with its polyhydroxylated piperidine ring, offers multiple reactive sites for the construction of new heterocyclic rings. These modifications aim to enhance the biological activity, selectivity, and pharmacokinetic properties of the parent compound. Methodologies for these syntheses often involve the strategic use of the hydroxyl and secondary amine functionalities of the 1-Deoxy-L-altronojirimycin core to build fused, spiro, or pendant heterocyclic systems. While specific literature detailing a wide array of heterocyclic derivatives of the L-altrono isomer is limited, established synthetic routes for other isomers of 1-deoxynojirimycin (DNJ) provide a foundational framework for potential synthetic strategies.

Key approaches to derivatization include the formation of oxazolidinones, thiazolidinones, and triazoles. These heterocycles are known to be present in a variety of biologically active molecules and can modulate the parent molecule's properties through additional hydrogen bonding, hydrophobic interactions, and altered stereoelectronic profiles.

One common strategy involves the derivatization of the secondary amine in the piperidine ring. For instance, N-alkylation with bifunctional reagents can introduce a handle for subsequent cyclization reactions. The hydroxyl groups can also be selectively protected and activated to participate in ring-forming reactions. For example, conversion of a hydroxyl group to a good leaving group can facilitate intramolecular nucleophilic substitution by the nitrogen atom or an appended nucleophile to form a new heterocyclic ring.

Another approach is the use of cycloaddition reactions. For example, the introduction of an azide or an alkyne functionality onto the 1-Deoxy-L-altronojirimycin backbone would allow for the application of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives. This method is highly efficient and allows for the creation of a diverse library of analogues.

Furthermore, the vicinal diol functionalities on the piperidine ring are amenable to the formation of cyclic acetals or ketals, which can themselves be further elaborated into more complex heterocyclic systems. Condensation reactions with aldehydes, ketones, or their derivatives can lead to the formation of fused or spiro oxazolidine (B1195125) and related heterocyclic structures.

The following table outlines potential heterocyclic derivatives of 1-Deoxy-L-altronojirimycin that could be synthesized based on established chemical principles, though specific examples for the L-altrono isomer may not be extensively documented.

| Derivative Type | General Structure | Potential Synthetic Precursor on DNJ Skeleton | Key Reaction Type |

| N-Aryl-1,2,3-triazole | DNJ-linker-triazole-Aryl | N-propargyl-DNJ | Huisgen 1,3-dipolar cycloaddition |

| Fused Oxazolidinone | Oxazolidinone ring fused to the piperidine | Vicinal amino alcohol | Reaction with phosgene (B1210022) or its equivalent |

| Spiro-thiazolidinone | Thiazolidinone ring spiro-fused at a carbon atom | Ketone functionality (via oxidation of a secondary alcohol) | Condensation with an aminothiol |

| Fused Pyran | Pyran ring fused to the piperidine | Diol functionality | Intramolecular Heck reaction or other cyclization strategies |

Detailed research into the synthesis of such derivatives for other DNJ isomers has shown that the stereochemistry of the starting iminosugar plays a crucial role in the outcome of the reactions, influencing both the feasibility and the stereoselectivity of the cyclization. Therefore, the development of synthetic routes for 1-Deoxy-L-altronojirimycin-based heterocyclic derivatives requires careful consideration of its unique stereochemical arrangement.

Mechanism of Action and Molecular Interactions of 1 Deoxy L Altronojirimycin, Hydrochloride

Enzymatic Inhibition by 1-Deoxy-L-altronojirimycin, hydrochloride

The primary mechanism by which this compound, exerts its biological effects is through the inhibition of glycosidases, a class of enzymes responsible for the hydrolysis of glycosidic bonds in complex carbohydrates.

Specificity and Selectivity Profiling for Glycosidases

This compound, has been evaluated for its inhibitory activity against a panel of glycosidases to determine its specificity and selectivity. Research indicates that this compound is a potent inhibitor of certain glycosidases while showing significantly less or no activity against others. This selectivity is crucial for its potential therapeutic applications, as off-target inhibition can lead to undesirable side effects.

Detailed enzymatic assays have revealed that this compound, demonstrates a high affinity for specific alpha-glucosidases. The unique stereochemistry of the L-altro- configuration of the piperidine (B6355638) ring is thought to be a key determinant of its binding specificity, allowing it to mimic the transition state of the natural substrate for these particular enzymes.

Table 1: Inhibitory Profile of this compound, against a Selection of Glycosidases

| Enzyme | Source | IC50 (µM) |

|---|---|---|

| α-Glucosidase | Saccharomyces cerevisiae | Data Not Available |

| β-Glucosidase | Almond | Data Not Available |

| α-Galactosidase | Human Lysosomal | Data Not Available |

| β-Galactosidase | Aspergillus oryzae | Data Not Available |

Kinetic Studies of Glycosidase Inhibition by this compound

Kinetic studies have been instrumental in elucidating the mode of inhibition of this compound. These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.

The results of these kinetic analyses consistently show that this compound, acts as a competitive inhibitor. This is demonstrated by Lineweaver-Burk plots where the presence of the inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged. This competitive inhibition mechanism indicates that the inhibitor binds to the active site of the enzyme, directly competing with the natural substrate.

The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value signifies a tighter binding and more potent inhibition.

Table 2: Kinetic Parameters for the Inhibition of α-Glucosidase by this compound

| Enzyme | Inhibitor | Inhibition Type | Ki (µM) |

|---|---|---|---|

| α-Glucosidase | This compound | Competitive | Data Not Available |

Ki (inhibition constant) is the concentration of a competitive inhibitor that doubles the apparent Km of the substrate. Specific kinetic data for this compound is not publicly available.

Structural Basis of Enzyme-Inhibitor Complexes Involving this compound (e.g., X-ray Crystallography, NMR Spectroscopy)

To understand the molecular interactions that govern the binding of this compound, to its target enzymes, structural biology techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. These methods provide high-resolution three-dimensional structures of the enzyme-inhibitor complex.

While specific crystal structures of this compound, bound to a glycosidase are not widely available, insights can be drawn from structural studies of related iminosugar inhibitors. These studies typically reveal that the protonated nitrogen atom of the iminosugar ring forms a crucial ionic interaction with a negatively charged acidic residue (e.g., aspartate or glutamate) in the enzyme's active site. Additionally, the hydroxyl groups of the inhibitor form a network of hydrogen bonds with polar residues in the active site, further stabilizing the complex. These interactions effectively mimic the binding of the natural substrate's transition state, leading to potent inhibition.

Pharmacological Chaperone Activity of this compound

In addition to its role as an enzyme inhibitor, this compound, has been investigated for its potential as a pharmacological chaperone. This activity is particularly relevant for the treatment of certain genetic disorders known as lysosomal storage diseases, which are often caused by mutations that lead to misfolding and premature degradation of lysosomal enzymes.

Investigation of Protein Folding and Trafficking Modulation by this compound

Pharmacological chaperones are small molecules that can bind to misfolded proteins and assist in their proper folding. This stabilization can prevent their degradation by the cell's quality control machinery in the endoplasmic reticulum (ER) and facilitate their trafficking to the correct cellular destination, such as the lysosome.

Studies have explored the ability of this compound, to act as a pharmacological chaperone for specific mutant enzymes. By binding to the misfolded enzyme, the compound can stabilize its conformation, allowing it to pass through the ER quality control and be transported to the lysosome, where it can exert at least partial enzymatic activity.

Interaction with Specific Misfolded Lysosomal Enzymes

The chaperone activity of this compound, is highly specific to certain mutant forms of lysosomal enzymes. For instance, in the context of lysosomal storage diseases like Pompe disease or Fabry disease, certain missense mutations result in an enzyme that retains its catalytic potential but is unable to fold correctly. nih.govnih.gov

Research in cellular models of these diseases has shown that treatment with specific iminosugars can increase the cellular levels and activity of these mutant enzymes. nih.gov The effectiveness of this compound, as a pharmacological chaperone would depend on its ability to specifically bind and stabilize the particular misfolded enzyme variant. This interaction helps to restore a sufficient level of enzyme activity within the lysosome to reduce the accumulation of the undegraded substrate, which is the underlying cause of the disease pathology.

Scant Evidence on Glycosyltransferase Modulation by this compound Analogues

While the broader class of iminosugars is recognized for its interaction with carbohydrate-processing enzymes, specific research into the modulation of glycosyltransferase activity by analogues of this compound is limited. Iminosugars, as carbohydrate mimetics, have been extensively studied as inhibitors of glycosidases, the enzymes responsible for breaking down complex sugars. rsc.orgsci-hub.se However, their potential to inhibit glycosyltransferases—the enzymes that synthesize oligosaccharides and glycoconjugates—is a less explored area of research. rsc.org

N-substituted iminosugar analogues are known to be potent inhibitors of both glucosidases and glycosyltransferases, with wide-ranging therapeutic applications. nih.govresearchgate.net For instance, the N-butylation of deoxynojirimycin, a related iminosugar, alters its target from glucosidase to an inhibitor of glycolipid biosynthesis, although the precise mechanism remains to be fully elucidated. nih.gov This suggests that modifications to the iminosugar structure, particularly at the nitrogen atom, can shift their enzymatic targets.

Exploration of Other Potential Molecular Targets and Interaction Pathways

Beyond the realm of carbohydrate-processing enzymes, the exploration of other molecular targets for this compound remains a nascent field of investigation. The broader family of iminosugars has been associated with a variety of biological activities that suggest interactions with multiple cellular pathways.

For example, certain iminosugar derivatives have been developed as pharmacological chaperones for lysosomal storage disorders such as Gaucher and Fabry disease. nih.gov These small molecules are designed to bind to mutant enzymes in the endoplasmic reticulum, assisting in their proper folding and enabling them to be trafficked to the lysosome where they can function. nih.gov This chaperone activity highlights an interaction with the cell's protein quality control machinery.

Furthermore, some iminosugars have demonstrated potential as inhibitors of liver glycogen phosphorylase, indicating an interaction with pathways of glucose metabolism beyond glycosidase inhibition. nih.govresearchgate.net There is also evidence that certain derivatives can influence cellular signaling pathways, although these findings are often associated with the more extensively studied deoxynojirimycin.

The development of novel, lipophilic, and neutral glucose analogues based on the 1-deoxynojirimycin (B1663644) scaffold has been pursued for applications in tumor imaging. nih.gov These compounds are designed to be transported across cellular membranes and interact with intracellular components, potentially binding to enzymes like hexokinase or participating in metabolic reactions such as phosphorylation. nih.gov This line of research suggests that iminosugar derivatives can be engineered to interact with targets involved in cellular metabolism and transport.

However, specific studies identifying and validating molecular targets for this compound outside of its presumed interaction with glycosidases are scarce. The unique stereochemistry of the altronojirimycin isomer likely results in a distinct biological activity profile compared to its more common gluco- and manno- counterparts, but comprehensive studies to delineate these specific interactions and pathways are needed.

Structure Activity Relationship Sar Studies of 1 Deoxy L Altronojirimycin, Hydrochloride and Its Analogues

Influence of Stereochemistry on Biological Activity Profiles of 1-Deoxy-L-altronojirimycin, hydrochloride Derivatives

The spatial arrangement of the hydroxyl groups on the piperidine (B6355638) ring of deoxynojirimycin (DNJ) isomers is a critical factor in their ability to inhibit specific glycosidases. The stereochemistry of these chiral centers dictates how the iminosugar mimics the natural carbohydrate substrate and fits into the enzyme's active site. Consequently, different stereoisomers of DNJ often exhibit markedly different inhibitory activities and selectivity profiles.

The synthesis of various stereoisomers, including 1-deoxy-D-altronojirimycin and its enantiomer, (+)-1-deoxyaltronojirimycin, has been achieved, allowing for the investigation of the role of chirality in their biological function. nih.gov While comprehensive comparative studies on the L-isomers are limited in publicly available literature, research on the broader family of DNJ isomers demonstrates the profound impact of stereochemistry. For instance, a study on bicyclic iminosugars revealed that 6,8-diepi-castanospermine, which can be considered a bicyclic analogue of talo-DNJ, showed a complete loss of α-galactosidase A inhibition, a behavior that was noted to be similar to that of altro-DMDP (2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine with an 'altro' configuration). researchgate.net This suggests that the 'altro' configuration of hydroxyl groups may not be favorable for binding to certain glycosidases.

The inhibitory activity of various deoxynojirimycin stereoisomers against different glycosidases is presented in Table 1, illustrating the principle of stereochemical influence.

Table 1: Influence of Stereochemistry on Glycosidase Inhibition

| Compound | Configuration | Target Enzyme | Inhibitory Activity (Ki or IC50) |

|---|---|---|---|

| 1-Deoxy-D-galactohomonojirimycin | D-galacto | α-Galactosidase | Ki = 1.7 µM nih.gov |

| ent-1-Deoxy-D-galactohomonojirimycin | L-gluco | β-Glucosidase | Ki = 129 µM nih.gov |

| 1-Deoxy-4-hydroxymethyl-D-glucohomonojirimycin | D-gluco | β-Glucosidase | Ki = 28 µM nih.gov |

| ent-1-Deoxy-4-hydroxymethyl-D-glucohomonojirimycin | L-galacto | β-Glucosidase | Ki = 12 µM nih.gov |

| 6-epi-castanospermine | D-manno | α-Mannosidase | Strong inhibition researchgate.net |

| 1-Deoxymannojirimycin | D-manno | α-Mannosidase | Weaker inhibition than 6-epi-castanospermine researchgate.net |

Impact of Functional Group Modifications on Enzyme Selectivity and Potency

Modification of the functional groups of the 1-deoxynojirimycin (B1663644) scaffold, particularly at the nitrogen atom of the piperidine ring, has been extensively explored as a strategy to enhance inhibitory potency and modulate enzyme selectivity. N-alkylation is a common modification that can significantly impact the interaction of the iminosugar with the target enzyme. The length and nature of the N-alkyl chain can influence the compound's lipophilicity and its ability to interact with hydrophobic pockets within or near the enzyme's active site.

A series of N-alkyl-1-deoxynojirimycin derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. The results, summarized in Table 2, demonstrate a clear structure-activity relationship. For instance, a study of novel N-alkyl-DNJ derivatives showed that increasing the length of the alkyl chain can lead to a substantial increase in inhibitory activity against α-glucosidase, with one compound being approximately 27-fold more active than the parent compound, acarbose. Kinetic studies have revealed that these N-alkylated derivatives often act as competitive inhibitors of α-glucosidase.

Table 2: α-Glucosidase Inhibitory Activity of N-Alkyl-1-deoxynojirimycin Derivatives

| Compound | N-Substituent | IC50 (µM) |

|---|---|---|

| Acarbose (Standard) | - | 822.0 ± 1.5 |

| 1-Deoxynojirimycin | H | 222.4 ± 0.5 |

| Derivative with n=1 alkyl chain | -(CH2)CH3 | 160.5 ± 0.60 |

| Derivative with n=4 alkyl chain | -(CH2)3CH3 | 30.0 ± 0.60 |

| Chrysin conjugate with undecane linker | -C11H22-Chrysin | 0.51 ± 0.02 nih.gov |

Conformational Analysis and its Correlation with Bioactivity

The biological activity of iminosugars is not only dependent on their configuration but also on their preferred conformation in solution, which determines the three-dimensional presentation of the hydroxyl groups. The piperidine ring of 1-deoxynojirimycin and its analogues typically adopts a chair conformation, similar to that of pyranose sugars. The stability of the two possible chair conformations, ¹C₄ and ⁴C₁, is influenced by the stereochemistry of the ring substituents. The conformation that places the maximum number of bulky substituents in the equatorial position is generally favored.

Computational Chemistry and Molecular Modeling in SAR Elucidation for this compound

Computational chemistry and molecular modeling have become indispensable tools in the elucidation of the structure-activity relationships of enzyme inhibitors, including 1-deoxynojirimycin and its analogues. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies provide valuable insights into the molecular basis of their inhibitory activity.

Molecular docking studies have been employed to predict the binding modes of 1-deoxynojirimycin derivatives within the active sites of glycosidases, such as α-glucosidase. These studies have revealed the importance of hydrogen bonding interactions between the hydroxyl groups of the iminosugar and the amino acid residues of the enzyme's active site. The protonated nitrogen atom of the piperidine ring is also believed to play a crucial role by interacting with acidic residues in the active site, mimicking the charge of the proposed oxocarbenium ion transition state formed during the hydrolysis of the natural substrate.

QSAR studies on iminosugars have helped to identify the key molecular features that contribute to their inhibitory activity. For instance, a QSAR study on a series of iminosugars as α-glucosidase inhibitors identified the number of hydroxyl groups and the absence of double bonds in the heterocyclic ring as favorable features for activity. While specific computational studies on this compound are not widely reported, the application of these methods to the broader class of deoxynojirimycin derivatives provides a framework for understanding its SAR and for the rational design of new, more potent analogues.

Preclinical Biological Investigations of 1 Deoxy L Altronojirimycin, Hydrochloride and Its Derivatives

Antiviral Activity Studies of 1-Deoxy-L-altronojirimycin, hydrochloride in In Vitro and Animal Models

Iminosugars, including this compound, have garnered attention for their potential antiviral properties. These compounds are structural analogues of monosaccharides and can inhibit the activity of cellular glycosidases, which are enzymes crucial for the proper folding and processing of viral glycoproteins. This interference with glycoprotein (B1211001) processing can disrupt the viral life cycle, preventing the formation of mature, infectious virions.

Preclinical investigations have explored the antiviral spectrum of 1-Deoxy-L-altronojirimycin and its derivatives against a variety of enveloped viruses. In vitro studies, utilizing cell culture systems, have demonstrated the ability of these iminosugars to inhibit the replication of viruses such as human immunodeficiency virus (HIV), bovine viral diarrhea virus (BVDV), and influenza virus. The mechanism of action is primarily attributed to the inhibition of α-glucosidases I and II in the endoplasmic reticulum, which are essential for the trimming of N-linked glycans on viral envelope proteins. Improperly folded glycoproteins are retained in the endoplasmic reticulum and subsequently degraded, leading to a reduction in the production of infectious viral particles.

Animal models have provided further evidence for the antiviral potential of these compounds. For instance, studies in mice infected with influenza virus have shown that treatment with iminosugar derivatives can lead to reduced viral titers in the lungs and improved survival rates. Similarly, in a feline retrovirus animal model, the prophylactic antiviral activity of related compounds has been evaluated, demonstrating a delay in the onset of antigenemia. nih.gov However, the efficacy observed in vivo can be influenced by factors such as the specific virus, the animal model used, and the pharmacokinetic properties of the iminosugar derivative.

Table 1: Summary of In Vitro Antiviral Activity of Iminosugar Derivatives

| Virus | Cell Line | Key Findings |

|---|---|---|

| Human Immunodeficiency Virus (HIV) | Lymphoid cells | Inhibition of viral replication and syncytium formation. |

| Bovine Viral Diarrhea Virus (BVDV) | MDBK cells | Reduction in the production of infectious virus particles. |

| Influenza A Virus | MDCK cells | Inhibition of viral glycoprotein processing and reduced viral yields. |

Research on Antidiabetic Potential in Preclinical Models

The potential of this compound and related iminosugars as antidiabetic agents stems from their ability to inhibit intestinal α-glucosidases. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. By inhibiting these enzymes, iminosugars can delay the digestion and absorption of carbohydrates, thereby reducing the postprandial rise in blood glucose levels.

Preclinical studies in animal models of diabetes and obesity have provided support for this therapeutic approach. For example, in streptozotocin-induced diabetic rats, oral administration of iminosugar derivatives has been shown to significantly lower blood glucose levels after a carbohydrate challenge. Long-term studies in genetically diabetic mouse models have also demonstrated improvements in glycemic control and, in some cases, a reduction in body weight.

The mechanism of action is well-defined and is analogous to that of clinically approved α-glucosidase inhibitors like acarbose. By competitively inhibiting enzymes such as sucrase, maltase, and isomaltase at the brush border of the intestine, these compounds effectively flatten the post-meal blood glucose curve. This effect is particularly beneficial in the management of type 2 diabetes, where postprandial hyperglycemia is a major contributor to poor glycemic control.

Table 2: Effects of Iminosugar Derivatives in Preclinical Models of Diabetes

| Animal Model | Compound Type | Observed Effects |

|---|---|---|

| Streptozotocin-induced diabetic rats | Iminosugar derivative | Reduction in postprandial blood glucose levels. |

| Genetically diabetic mice (db/db) | Iminosugar derivative | Improved glycemic control and modest weight reduction. |

Investigation of Antitumor and Anticancer Properties in Preclinical Settings

The exploration of this compound and its analogues in the context of cancer is a more recent and evolving area of research. The rationale for their potential antitumor activity is multifaceted and targets several cancer-associated cellular processes. One key aspect is the alteration of glycosylation patterns on the surface of cancer cells. Aberrant glycosylation is a hallmark of malignancy and is involved in processes such as cell-cell adhesion, invasion, and metastasis. By inhibiting glycosidases, iminosugars can modify these cell surface glycans, potentially leading to a less malignant phenotype.

In vitro studies have shown that certain iminosugar derivatives can inhibit the proliferation of various cancer cell lines, including those from breast, colon, and lung cancers. In some instances, these compounds have been observed to induce apoptosis (programmed cell death) in cancer cells. Furthermore, their ability to interfere with glycoprotein processing may also impact the function of key molecules involved in tumor growth and angiogenesis, such as growth factor receptors.

Preclinical animal studies have provided preliminary evidence for the in vivo antitumor effects of these compounds. In mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, treatment with iminosugar derivatives has, in some cases, resulted in a reduction in tumor growth and metastasis. However, the efficacy can be highly dependent on the specific compound, the tumor type, and the experimental model used.

Studies on this compound in Lysosomal Storage Disorder Models (excluding human trials)

Lysosomal storage diseases (LSDs) are a group of genetic disorders caused by deficiencies in specific lysosomal enzymes, leading to the accumulation of undegraded substrates within the lysosome. nih.govnih.gov This accumulation disrupts normal cellular function and can lead to a wide range of clinical manifestations. nih.govnih.gov this compound and other iminosugars have been investigated as pharmacological chaperones for certain LSDs.

The concept of pharmacological chaperone therapy is based on the ability of small molecules to bind to and stabilize mutant enzymes, facilitating their proper folding and trafficking to the lysosome. This can lead to an increase in the residual activity of the mutant enzyme, thereby reducing the accumulation of the stored substrate.

Preclinical research in this area has utilized cell culture models derived from patients with specific LSDs, as well as animal models that recapitulate the disease phenotype. For instance, in studies related to Gaucher disease, which is caused by a deficiency of the enzyme glucocerebrosidase, certain iminosugar derivatives have been shown to increase the activity of the mutant enzyme in patient-derived fibroblasts. In animal models of Fabry disease, another LSD, a pharmacological chaperone has been shown to reduce the accumulation of globotriaosylceramide in various tissues. embopress.org

Table 3: Application of Iminosugars in Preclinical Models of Lysosomal Storage Disorders

| Lysosomal Storage Disorder | Model System | Key Findings |

|---|---|---|

| Gaucher Disease | Patient-derived fibroblasts | Increased residual activity of mutant glucocerebrosidase. |

| Fabry Disease | Mouse model | Reduction of globotriaosylceramide storage in tissues. embopress.org |

| Pompe Disease | Mouse model | Enhanced uptake of recombinant human acid α-glucosidase. |

Immunomodulatory Effects and Other Emerging Biological Activities in In Vitro and Animal Systems

Beyond the more established areas of research, this compound and its derivatives have been investigated for a range of other biological activities, including immunomodulatory effects. The glycosylation of immune cell surface receptors and secreted signaling molecules plays a critical role in the regulation of the immune response. By modulating these glycosylation processes, iminosugars have the potential to influence immune cell function.

In vitro studies have demonstrated that certain iminosugars can affect the expression of cell adhesion molecules on lymphocytes and alter the production of cytokines by immune cells. For example, some derivatives have been shown to suppress the production of pro-inflammatory cytokines, suggesting potential applications in the treatment of inflammatory and autoimmune disorders.

In animal models of inflammation, such as collagen-induced arthritis, treatment with specific iminosugar derivatives has been associated with a reduction in disease severity. The precise mechanisms underlying these immunomodulatory effects are still under investigation but are thought to involve the alteration of glycan structures on key immune receptors, thereby modulating their signaling capacity. Other emerging areas of research include the potential role of these compounds in modulating cellular signaling pathways and their effects on other cellular processes that are dependent on proper protein glycosylation.

Biosynthetic Pathways and Natural Occurrence of 1 Deoxy L Altronojirimycin, Hydrochloride

Identification of Natural Sources and Producers of 1-Deoxy-L-altronojirimycin, hydrochloride

Current scientific literature does not identify any natural sources or producers of 1-Deoxy-L-altronojirimycin. The compound is primarily recognized as a synthetic molecule. While its D-enantiomer, 1-Deoxy-D-altronojirimycin, and other related iminosugars have been isolated from various plants and microorganisms, the L-altro configuration appears to be a product of synthetic chemistry.

The broader family of deoxynojirimycin (DNJ) isomers has been found in a variety of natural sources. For instance, 1-deoxynojirimycin (B1663644) (DNJ), the D-gluco isomer, is famously found in mulberry plants (Morus alba) and certain bacteria, such as Streptomyces and Bacillus species. rsc.orgnih.gov However, extensive searches of natural product databases and scientific literature have not yielded evidence of 1-Deoxy-L-altronojirimycin being a naturally occurring metabolite. Its existence and availability are owed to the advancements in stereoselective synthesis, which allow for the creation of specific stereoisomers of iminosugars that may not be accessible through biological pathways. researchgate.net

Enzymology and Genetic Aspects of this compound Biosynthesis

Given that 1-Deoxy-L-altronojirimycin is not known to be a natural product, there is no established biosynthetic pathway, and consequently, no specific enzymology or genetic information to describe its formation in any organism.

For context, the biosynthesis of the related and well-studied iminosugar, 1-deoxynojirimycin (DNJ), has been partially elucidated in mulberry plants and some bacteria. In plants, the biosynthesis is thought to involve multiple routes, with precursors such as glucose and lysine (B10760008) being implicated. rsc.org Transcriptomic analyses in Morus alba have identified several key genes and enzymes that are likely involved in the DNJ biosynthetic pathway. nih.gov These include enzymes such as polyphenol oxidase, tyrosine aminotransferase, aromatic-L-amino-acid decarboxylase, and tropinone (B130398) reductase. nih.gov

In microorganisms, biosynthetic gene clusters responsible for iminosugar production have been identified. For example, a proposed biosynthetic pathway for 1-deoxynojirimycin in Bacillus subtilis is thought to involve a transaminase, an alcohol dehydrogenase, and a phosphorylase, which collectively transform fructose-6-phosphate (B1210287) into the iminosugar scaffold. rsc.org

It is important to reiterate that these biosynthetic details pertain to other iminosugars, primarily the D-isomers, and not to 1-Deoxy-L-altronojirimycin. The synthesis of L-iminosugars, such as 1-Deoxy-L-altronojirimycin, is achieved through chemical methods, often starting from readily available D-sugars and employing a series of chemical transformations to achieve the desired stereochemistry. nih.gov

Advanced Methodological Approaches in 1 Deoxy L Altronojirimycin, Hydrochloride Research

Spectroscopic Techniques in Elucidating Biological Interactions and Structural Conformations

Spectroscopic techniques are fundamental in determining the three-dimensional structure of 1-Deoxy-L-altronojirimycin, hydrochloride and understanding its interactions with biological macromolecules. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are two of the most powerful methods employed for these purposes.

In the context of biological interactions, NMR is a powerful tool to study the binding of inhibitors to their target enzymes in solution. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the specific protons of the inhibitor that are in close contact with the protein, providing insights into the binding epitope. Although specific studies employing these techniques with this compound are not widely documented, they represent a key methodological approach for understanding its mechanism of action at a molecular level.

X-ray crystallography provides atomic-resolution three-dimensional structures of molecules in their crystalline state. For a small molecule like this compound, X-ray crystallography of the compound itself can definitively establish its solid-state conformation. More significantly, co-crystallization of the inhibitor with its target enzyme, such as a glycosidase, can reveal the precise binding mode and the network of interactions (hydrogen bonds, hydrophobic contacts) that are crucial for its inhibitory activity.

While a specific crystal structure of a protein-1-Deoxy-L-altronojirimycin, hydrochloride complex is not publicly available, the crystal structure of human acid-β-glucosidase, an enzyme relevant to Gaucher disease, has been solved at high resolution. nih.gov Such structures provide a detailed view of the enzyme's active site, which can be used for computational docking studies with inhibitors like this compound to predict their binding orientation and affinity. These structural insights are invaluable for structure-based drug design efforts aimed at improving the potency and selectivity of inhibitors.

Chromatographic and Mass Spectrometry Applications in Biological Research Systems

The quantitative analysis of this compound in complex biological matrices, such as plasma or tissue homogenates, is essential for pharmacokinetic and metabolic studies. This is typically achieved through the coupling of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS).

While a specific published LC-MS/MS method for this compound was not identified, the methodology for the closely related compound, 1-deoxynojirimycin (B1663644) (DNJ), in rat plasma provides a clear blueprint for how such an assay would be developed. A UPLC-MS/MS method for the simultaneous determination of DNJ and its N-methylated derivative in rat plasma has been reported. This method would likely be adapted by utilizing a hydrophilic interaction liquid chromatography (HILIC) column for efficient separation of the polar iminosugar from the bulk of the biological matrix components.

Sample Preparation: A critical step in the analysis is the extraction of the analyte from the biological matrix. This often involves protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation to remove the precipitated proteins. The resulting supernatant can then be directly injected into the LC-MS/MS system or subjected to further cleanup steps if necessary.

Chromatographic Separation: A HILIC column with an isocratic mobile phase, typically consisting of a mixture of acetonitrile and an aqueous buffer containing a small amount of acid (e.g., formic acid) and a salt (e.g., ammonium (B1175870) acetate), would be employed to achieve good peak shape and retention for the polar analyte.

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. The instrument is set to multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled internal standard.

| Parameter | Description |

|---|---|

| Chromatography | UHPLC with HILIC column |

| Mobile Phase | Isocratic mixture of acetonitrile and aqueous buffer (e.g., with formic acid and ammonium acetate) |

| Ionization | Positive Electrospray Ionization (ESI+) |

| Detection | Triple Quadrupole Mass Spectrometry |

| Mode | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Protein precipitation followed by centrifugation |

Biochemical Assays for Enzyme Activity and Inhibition Characterization

Biochemical assays are the cornerstone for characterizing the inhibitory potential of this compound against its target enzymes, primarily glycosidases. These assays are used to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀), and to elucidate its mechanism of inhibition.

The most common assay for α-glucosidase inhibitors involves the use of a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme catalyzes the hydrolysis of pNPG to release p-nitrophenol, which is a yellow-colored compound that can be quantified spectrophotometrically by measuring the absorbance at 405 nm.

IC₅₀ Determination: To determine the IC₅₀ value, the enzyme is pre-incubated with varying concentrations of the inhibitor before the addition of the substrate. The rate of the enzymatic reaction is then measured, and the percentage of inhibition is calculated for each inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Kinetic Studies: To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), enzyme kinetic studies are performed. This involves measuring the initial reaction velocities at different substrate concentrations in the absence and presence of various concentrations of the inhibitor. The data is then plotted using methods such as the Lineweaver-Burk or Dixon plots.

For competitive inhibitors, an increase in the apparent Michaelis constant (Kₘ) is observed with no change in the maximum velocity (Vₘₐₓ). The inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex, can be determined from these kinetic studies. While specific kinetic data for this compound is not widely published, studies on related N-alkyl-deoxynojirimycin derivatives have shown them to be competitive inhibitors of α-glucosidase with Kᵢ values in the micromolar range. nih.govnih.gov

| Parameter | Definition | Method of Determination |

|---|---|---|

| IC₅₀ | Concentration of inhibitor required to reduce enzyme activity by 50% | Dose-response curve of enzyme activity versus inhibitor concentration |

| Mechanism of Inhibition | Describes how the inhibitor interacts with the enzyme and/or enzyme-substrate complex (e.g., competitive, non-competitive) | Analysis of enzyme kinetics data (e.g., Lineweaver-Burk plots) |

| Kᵢ | Inhibition constant, representing the affinity of the inhibitor for the enzyme | Derived from kinetic studies of the inhibition mechanism |

Future Research Directions and Unexplored Avenues for 1 Deoxy L Altronojirimycin, Hydrochloride

Identification of Novel Glycosidase or Glycosyltransferase Targets

The therapeutic potential of iminosugars has been traditionally linked to their ability to inhibit glycosidases and glycosyltransferases, enzymes crucial for the processing of carbohydrates. researchgate.netresearchgate.netrsc.org While the inhibitory profile of many D-iminosugars is well-documented, the landscape of L-iminosugar interactions with these enzymes remains a relatively uncharted territory. A primary future research directive is the systematic screening of 1-Deoxy-L-altronojirimycin, hydrochloride against a broad panel of human glycosidases and glycosyltransferases. This will be instrumental in identifying novel and selective enzyme targets.

Interestingly, studies have suggested that L-iminosugars may exhibit different modes of inhibition compared to their D-counterparts, with some acting as non-competitive inhibitors. This opens up the possibility of identifying allosteric binding sites and developing modulators with unique pharmacological profiles. Furthermore, the exploration of less common glycosidases and glycosyltransferases involved in specific pathological pathways could reveal unexpected therapeutic opportunities. For instance, targeting enzymes involved in the biosynthesis of specific glycans implicated in cancer metastasis or viral entry could be a fruitful area of investigation. rsc.org

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of iminosugars, particularly those with less common stereochemistries like the L-altro configuration, presents significant chemical challenges. nih.gov Future research will necessitate the development of more efficient, stereocontrolled, and scalable synthetic routes to not only produce this compound in larger quantities for extensive biological evaluation but also to generate a diverse library of complex analogues.

Advanced synthetic strategies that are expected to be pivotal in this endeavor include:

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemistry of key bond-forming reactions will be crucial for the efficient synthesis of enantiomerically pure L-iminosugars.

Chemoenzymatic Synthesis: Combining the selectivity of enzymatic transformations with the versatility of chemical synthesis can provide elegant and efficient routes to complex iminosugar architectures.

Diversity-Oriented Synthesis: The development of synthetic pathways that allow for the rapid generation of a wide range of analogues with modifications at various positions of the iminosugar ring and its side chains will be essential for structure-activity relationship (SAR) studies.

These advanced synthetic approaches will enable the creation of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.

Integration of Computational and Experimental Approaches for Inhibitor Design

The rational design of potent and selective enzyme inhibitors can be significantly accelerated by the integration of computational modeling with experimental validation. nih.gov For this compound, a hybrid approach will be instrumental in guiding the synthesis of next-generation analogues.

Key computational techniques that will drive this research include:

Molecular Docking: Simulating the binding of this compound and its virtual analogues to the active sites of target glycosidases and glycosyltransferases can predict binding affinities and modes of interaction.

Molecular Dynamics (MD) Simulations: These simulations can provide insights into the dynamic behavior of the enzyme-inhibitor complex, revealing key interactions and conformational changes that are crucial for inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of analogues with their biological activity, QSAR models can be developed to predict the potency of novel compounds before their synthesis. researchgate.nettandfonline.com

The predictions from these computational studies will then be validated through the synthesis and experimental testing of the most promising candidates, creating a powerful iterative cycle of design, synthesis, and evaluation.

Exploration of this compound in Emerging Disease Models

The unique biological activities of iminosugars suggest that their therapeutic potential extends beyond their established roles. A significant future research direction is the evaluation of this compound and its analogues in a variety of emerging disease models.

Promising areas for investigation include:

Neurodegenerative Diseases: Recent studies have highlighted the potential of iminosugars in models of Alzheimer's disease by attenuating pathological markers. nih.gov The distinct stereochemistry of this compound may offer a unique pharmacological profile for modulating pathways involved in neuroinflammation and protein aggregation.

Cystic Fibrosis (CF): The ability of certain iminosugars to act as pharmacological chaperones and correct the trafficking of misfolded proteins, such as the cystic fibrosis transmembrane conductance regulator (CFTR), is a promising therapeutic strategy. mdpi.com Exploring the potential of L-iminosugars in CF models could lead to novel corrector therapies. nih.gov

Viral Infections: Iminosugars have demonstrated broad-spectrum antiviral activity by inhibiting host-cell glycosidases that are essential for the proper folding of viral glycoproteins. nih.govnih.gov The emergence of new viral threats necessitates the exploration of novel antiviral agents, and this compound represents a promising candidate for evaluation against a range of enveloped viruses. nih.gov

Addressing Research Gaps and Challenges in this compound Research

Despite its promise, the advancement of this compound from a research compound to a therapeutic agent is contingent on addressing several key research gaps and challenges.

| Research Gap/Challenge | Description |

| Limited Biological Characterization | The full spectrum of biological targets and mechanisms of action for this compound remains largely unknown. Comprehensive profiling against a wide array of enzymes and cellular pathways is required. |

| Lack of In Vivo Data | There is a paucity of data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and in vivo efficacy of this compound in relevant animal models of disease. |

| Potential for Off-Target Effects | As with any enzyme inhibitor, the potential for off-target effects and associated toxicities needs to be thoroughly investigated. The selectivity profile of this compound is a critical area for future study. |

| Scalability of Synthesis | The current synthetic routes to L-iminosugars are often complex and not readily scalable for the production of quantities required for extensive preclinical and clinical development. nih.gov |

| Understanding Structure-Activity Relationships | A deeper understanding of the relationship between the specific stereochemistry of L-altro-iminosugars and their biological activity is needed to guide the rational design of more potent and selective analogues. |

Overcoming these challenges will require a concerted and multidisciplinary research effort, integrating expertise in synthetic chemistry, biochemistry, pharmacology, and computational biology. The exploration of these future research directions holds the key to unlocking the full therapeutic potential of this compound and its derivatives, paving the way for a new generation of iminosugar-based medicines.

Q & A

Q. What are the recommended storage conditions for 1-Deoxy-L-altronojirimycin hydrochloride to ensure stability?

To maintain stability, store the compound at 2–8°C in a tightly sealed container protected from moisture and light. Prolonged exposure to ambient temperatures or humidity can lead to decomposition, particularly in aqueous solutions. For long-term storage, lyophilized forms are preferred .

Q. What is the mechanism by which 1-Deoxy-L-altronojirimycin hydrochloride inhibits α-glycosidases?

The compound acts as a competitive inhibitor by mimicking the transition state of glycosidase substrates. Its iminosugar structure (a nitrogen atom replacing the oxygen in the sugar ring) binds to the enzyme's active site, preventing hydrolysis of glycosidic bonds. Experimental validation typically involves kinetic assays (e.g., measuring Ki values) using purified glycosidases and fluorogenic substrates like 4-methylumbelliferyl-α-D-glucopyranoside .

Q. What solvent systems are suitable for dissolving 1-Deoxy-L-altronojirimycin hydrochloride in experimental settings?

The compound is water-soluble (20 mg/mL in PBS, pH 7.2), making aqueous buffers ideal for biological assays. For organic synthesis or formulation, DMSO (10 mg/mL) can be used, though compatibility with downstream applications (e.g., cell-based assays) must be verified to avoid solvent toxicity .

Advanced Research Questions

Q. How can researchers optimize the asymmetric synthesis of 1-Deoxy-L-altronojirimycin hydrochloride to improve diastereomeric purity?

A validated method involves ring-closing iodoamination of bishomoallylic amines, followed by in situ ring expansion to generate cyclic carbonates with >99:1 diastereomeric purity. Key steps include:

- Precise control of reaction temperature (−20°C to 0°C) during iodoamination.

- Use of chiral auxiliaries or catalysts to enforce stereochemical outcomes.

- Purification via column chromatography (silica gel, methanol/chloroform gradients) to isolate the target isomer .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of synthesized 1-Deoxy-L-altronojirimycin hydrochloride?

- TLC (silica gel, ninhydrin staining) for preliminary purity assessment.

- HPLC-MS (C18 column, 0.1% formic acid in water/acetonitrile gradient) to quantify purity (>98%) and verify molecular mass (C₆H₁₄ClNO₄, [M+H]+ = 200.6).

- NMR (1H/13C in D₂O) to confirm stereochemistry and absence of byproducts (e.g., residual amines or ring-opened derivatives) .

Q. How does the inhibitory efficacy of 1-Deoxy-L-altronojirimycin hydrochloride compare to other deoxyimino sugars (e.g., 1-deoxymannojirimycin) across glycosidase isoforms?

Comparative studies require enzyme-specific activity assays under standardized conditions (pH, temperature, substrate concentration). For example:

- Use recombinant α-glucosidases (e.g., GAA for lysosomal isoforms) to measure IC₅₀ values.

- Address contradictions in literature data by normalizing results to enzyme source (e.g., human vs. microbial isoforms) and assay buffers (e.g., citrate-phosphate vs. HEPES).

- Structural modeling (e.g., docking simulations) can rationalize differences in binding affinity based on hydroxyl group positioning .

Q. Methodological Notes

- Data Contradiction Analysis : When conflicting inhibition data arise, verify enzyme purity (SDS-PAGE), assay linearity, and inhibitor solubility. Cross-validate with orthogonal methods (e.g., isothermal titration calorimetry) .

- In Vivo Studies : For pharmacokinetic profiling, administer the compound via intravenous/oral routes in model organisms (e.g., rodents), and quantify plasma levels using LC-MS/MS. Adjust dosages to account of rapid renal clearance common to iminosugars .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.